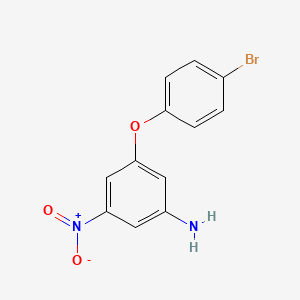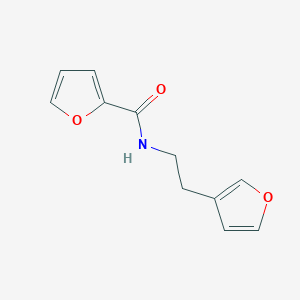
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives has been explored in various studies. In one such study, an unexpected product, 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea, was reported as a result of the condensation reaction of 2-hydroxy-1-naphthaldehyde with or without ethyl benzoylacetate and urea under hydrochloric acid-catalyzed and solvent-free conditions . This suggests that the synthesis of complex urea compounds can lead to unexpected products, which may have implications for the synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is influenced by various substituents. In the context of N-(pyridin-2-yl),N'-substituted ureas, the association with 2-amino-1,8-naphthyridines and benzoates was studied using (1)H NMR spectroscopic titrations and quantum chemical calculations . The study found that the breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation. Single-crystal X-ray diffraction confirmed the structure of studied ureas in the crystalline state, which aligns with the solution studies of self-association of ureas . This information could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving urea derivatives can be quite specific and are influenced by the nature of the substituents. The study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed that the substituent effect plays a significant role in complex formation . This indicates that the chemical reactions of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea would also be influenced by its specific substituents, potentially affecting its reactivity and the types of complexes it can form.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their structure and the nature of their substituents. For instance, certain 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas and their guanidine analogues have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be of pharmacological interest, depending on its specific structural features.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound of interest is related to various synthetic and chemical studies focused on derivatives of naphthalene and thiophene. One study reports the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea as an unexpected product under certain conditions, highlighting the complexity and potential for novel reactions involving similar compounds (Jiehua Xu, Anjun Chen, Qingjian Liu, 2009). Similarly, research on Ni(II) and Pd(II) complexes with new N,O donor thiophene appended Schiff base ligand, which involves the condensation between 2-hydroxy-1-naphthaldehyde and thiophene-2-ethylamine, explores the compound's potential in synthesizing complex molecules with specific electronic structures (Subhankar Kundu, Ajoy Kumar Pramanik, A. Mondal, T. Mondal, 2016).
Molecular Logic Gates and Sensors
A notable application in molecular electronics is demonstrated through the creation of a naphthalene-thiophene hybrid molecule that functions as a fluorescent AND logic gate, utilizing Zn2+ and OAc- ions as inputs. This discovery opens pathways for the use of such compounds in the detection of intracellular Zn2+ under a fluorescence microscope, highlighting their potential in biological sensing and logic gate design (Debasis Karak, Sudipta Das, Sisir Lohar, A. Banerjee, Animesh Sahana, Ipsit Hauli, S. Mukhopadhyay, D. Safin, M. G. Babashkina, M. Bolte, Y. Garcia, D. Das, 2013).
Conformational Studies and Crystal Engineering
Research on conformational adjustments in urea and thiourea-based assemblies reveals the intricate balance between molecular structure and function. Studies focusing on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its derivatives demonstrate the impact of conformational changes on the formation of hydrogen-bonded synthons and self-assemblies, providing insights into the principles of crystal engineering and molecular design (Nithi Phukan, J. Baruah, 2016).
Antibacterial Applications
Further extending the compound's potential applications, studies on similar naphthalene-thiophene derivatives explore their roles as inhibitors of tyrosyl-tRNA synthetase, demonstrating significant antibacterial activity against Gram-positive organisms. This suggests that derivatives of the compound could be effective in developing new antimicrobial agents (Juan Sun, Jia-jia Liu, Wei Zhou, F. Guo, Xin-Yi Wang, Hailiang Zhu, 2014).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHWCOMLAYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

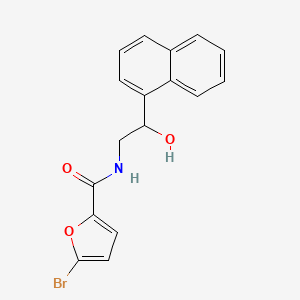
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)
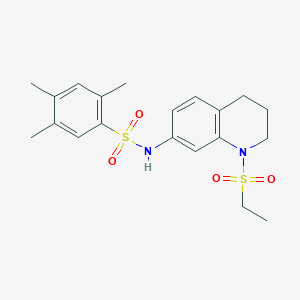
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)
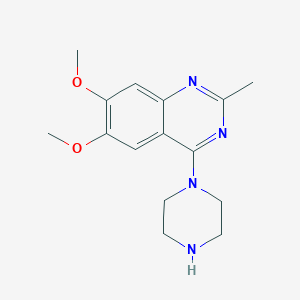
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
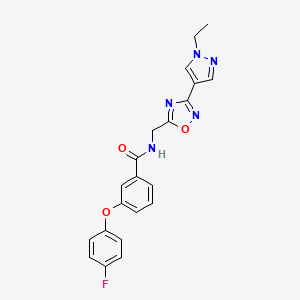
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)


